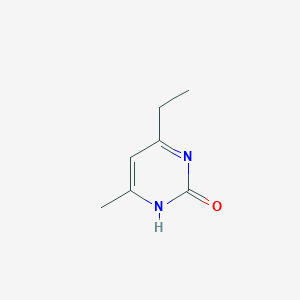

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one

Description

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound with the molecular formula C7H10N2O. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science .

Properties

IUPAC Name |

4-ethyl-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZLNGLMNBGKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=O)NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one can be achieved through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction typically requires acidic conditions and can be catalyzed by various Lewis acids or solid acid catalysts . For instance, the reaction between ethyl acetoacetate, acetaldehyde, and urea under solvent-free conditions using a Ziegler–Natta catalyst system has been reported .

Industrial Production Methods

Industrial production methods for 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one often involve optimizing the Biginelli reaction for higher yields and shorter reaction times. This can be achieved by using heterogeneous catalysts such as Montmorillonite-KSF or graphite, which are reusable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidinones.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinones, which can have significant biological and pharmaceutical activities .

Scientific Research Applications

Biological Activities

The biological activities of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one are extensive:

- Anticancer Activity : Studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant antiproliferative effects against various cancer cell lines, including human promyelocytic leukemia cells (HL-60). For instance, compounds synthesized from this scaffold showed IC50 values comparable to established anticancer agents .

- Antiviral Properties : Certain dihydropyrimidinones have been reported to possess antiviral activity, potentially inhibiting viral replication and spread .

- Antibacterial and Anti-inflammatory Effects : Research indicates that these compounds can also exhibit antibacterial properties and may modulate inflammatory responses, making them candidates for treating infections and inflammatory diseases .

Therapeutic Potential

The therapeutic potential of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one extends into various areas:

- Calcium Channel Blockers : Some studies suggest that this compound may act as a calcium channel blocker, which is beneficial in treating hypertension and other cardiovascular conditions .

- Neuropeptide Antagonists : The compound has been explored for its ability to act on neuropeptide pathways, potentially offering therapeutic avenues in pain management and neurological disorders .

- Weight Management : Research indicates that derivatives of this compound could play a role in obesity management by modulating lipid metabolism and reducing insulin resistance .

Case Studies

Several case studies highlight the applications of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one in research:

- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various 3,4-dihydropyrimidinones on HL-60 cells. The results indicated that specific substitutions at the 4-position significantly influenced activity, with certain compounds showing IC50 values in the low micromolar range .

- Synthesis Optimization : Another research effort focused on optimizing the synthesis of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one derivatives using novel catalytic methods that improved yields and reduced reaction times. This advancement is crucial for scaling up production for further biological evaluation .

Data Tables

| Compound | Synthesis Method | Yield (%) | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one | Biginelli Reaction | 68% | 3.4 | Anticancer |

| Derivative A | Novel Catalyst | 75% | 5.0 | Antiviral |

| Derivative B | Traditional Method | 60% | 7.9 | Antibacterial |

Mechanism of Action

The mechanism of action of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction can lead to the modulation of various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one include other dihydropyrimidinones and thiones, such as:

- 4-Methyl-1,2-dihydropyrimidin-2-one

- 6-Methyl-4-oxo-1,4-dihydropyrimidin-2-ylurea

- 2-Ureido-4-methyl-1,2-dihydropyrimidin-2-one .

Uniqueness

What sets 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and applications. Its ethyl and methyl groups can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one (also referred to as DHPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of Dihydropyrimidinones (DHPMs)

Dihydropyrimidinones are a class of compounds that have been studied for their potential as pharmaceuticals. The structural features of DHPMs, particularly the presence of substituents on the aromatic rings, can significantly influence their biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of DHPMs, including 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one. Research indicates that this compound exhibits activity against various fungal pathogens, including Candida albicans and Cryptococcus neoformans.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one against C. albicans at approximately 50 µg/mL and against C. neoformans at lower concentrations, indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of DHPMs has also been explored. For instance, in vitro studies have shown that 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one can inhibit the proliferation of glioma cell lines with no acute toxicological effects observed in preclinical models . This suggests a favorable safety profile for further development.

The mechanism through which 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell growth and proliferation, leading to reduced tumor growth.

- Cell Membrane Disruption : Its interaction with fungal cell membranes may compromise their integrity, leading to cell death .

Pharmacokinetics and Toxicology

A study evaluating the pharmacokinetics of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one showed linear pharmacokinetics and adequate bioavailability after oral administration in rat models. This suggests that the compound could be developed into an effective oral medication .

Comparative Studies

Comparative studies with other DHPM derivatives indicate that structural variations can lead to significant differences in biological activity. For example:

| Compound | MIC against C. albicans (µg/mL) | MIC against C. neoformans (µg/mL) |

|---|---|---|

| 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one | 50 | 32 |

| Other DHPM Derivative A | 70 | 45 |

| Other DHPM Derivative B | 60 | 40 |

This table illustrates that while some derivatives show promise, 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one demonstrates superior antifungal activity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one?

- Methodological Answer : The compound can be synthesized via a one-pot cyclocondensation reaction under acidic conditions. A typical protocol involves reacting ethyl acetoacetate, urea, and an appropriate aldehyde in the presence of HCl or acetic acid as a catalyst. Reaction optimization should focus on temperature (80–100°C) and solvent selection (e.g., ethanol or DMF) to improve yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. What spectroscopic techniques are most effective for characterizing its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the dihydropyrimidinone ring. Infrared (IR) spectroscopy identifies carbonyl (C=O) and N-H stretching vibrations. For solid-state analysis, single-crystal X-ray diffraction (SCXRD) using SHELX software provides precise bond lengths and angles. SCXRD data refinement should follow iterative cycles with SHELXL to minimize R-factors .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for purity assessment. Stability studies should test degradation under thermal (40–60°C), photolytic (UV light), and hydrolytic (acidic/basic buffers) conditions. Monitor changes via thin-layer chromatography (TLC) and mass spectrometry (MS) .

Advanced Research Questions

Q. How can computational methods predict biological targets or optimize inhibitory activity?

- Methodological Answer : Virtual screening using molecular docking (e.g., AutoDock Vina) against targets like thioredoxin glutathione reductase (TGR) can identify binding affinities. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties influencing reactivity. Comparative analysis with analogs like Zebularine (a cytidine deaminase inhibitor) helps optimize substituents for enhanced activity .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : Discrepancies in electron density maps may arise from disordered solvent molecules or twinning. Use SHELXD for phase determination and SHELXL for least-squares refinement. For twinned data, apply the Hooft parameter or detwinning algorithms. Validate hydrogen-bonding networks with graph-set analysis to ensure geometric consistency .

Q. How can hydrogen-bonding patterns in its crystal structure inform supramolecular assembly?

- Methodological Answer : Employ Etter’s graph-set analysis to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Tools like Mercury (CCDC) visualize packing motifs, while Multiwfn software calculates interaction energies. Patterns such as R₂²(8) rings indicate robustness in crystal lattice formation, critical for designing co-crystals .

Q. What experimental approaches validate molecular interactions in biological systems?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) with immobilized targets. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For cellular studies, fluorescence polarization assays track competitive binding. Cross-reference with molecular dynamics simulations (e.g., GROMACS) to assess dynamic interactions .

Q. How do structural modifications influence its dual functionality (e.g., enzyme inhibition and epigenetic modulation)?

- Methodological Answer : Introduce fluorinated or alkyl substituents at the 4- and 6-positions to alter steric and electronic effects. Compare IC₅₀ values against Zebularine’s dual inhibition of cytidine deaminase and DNA methyltransferase. Use bisulfite sequencing or methyl-specific PCR to evaluate epigenetic changes in treated cell lines .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different assay platforms?

- Methodological Answer : Discrepancies may arise from variations in cell permeability or assay sensitivity. Normalize data using internal controls (e.g., staurosporine for cytotoxicity). Validate with orthogonal assays: e.g., fluorogenic substrates for enzymatic inhibition and Western blotting for downstream protein expression. Apply Bland-Altman plots to quantify inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.